Rhetsinine
Overview
Description
Rhetsinine, also known as Hydroxyevodiamine, is an inhibitor of aldose reductase . It is a compound with the molecular formula C19H17N3O2 and a molecular weight of 319.36 .
Synthesis Analysis
While specific synthesis methods for Rhetsinine were not found in the search results, it’s important to note that the synthesis of complex molecules often involves retrosynthetic analysis . This process involves breaking the bonds that will be formed in the forward (synthetic) direction, often guided by knowledge of known transformations to forge those bonds .
Molecular Structure Analysis
Rhetsinine has a complex molecular structure with the formula C19H17N3O2 . The structure is classified under Alkaloids and Indole Alkaloids .
Physical And Chemical Properties Analysis
Rhetsinine has a molecular weight of 319.36 and a chemical formula of C19H17N3O2 . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Chemical Composition and Isolation
- Rhetsinine is an indolequinazoline base isolated from the trunk bark of Xanthoxylum rhetsa, along with other alkaloids like chelerythrine, rhetine, and rhetsine. Rhetsine is the desoxy derivative of rhetsinine (Chatterjee, Bose, & Ghosh, 1959).
Potential in Treating Diabetic Complications
- Rhetsinine, isolated from Evodia rutaecarpa, has shown inhibitory effects on aldose reductase activity. This suggests its potential use in treating diabetic complications without increasing the risk of hypoglycemia. It inhibits aldose reductase with IC50 values of 24.1 µM and can reduce sorbitol accumulation, indicating its usefulness in diabetes management (Kato et al., 2009).
Pharmacological Activities
- The compound has been identified in various studies for its diverse pharmacological activities. For example, dihydroavicine and rhetsinine were isolated from Zanthoxylum budrunga, contributing to research on the properties of these compounds (Joshi, Puar, Moore, & Pelletier, 1991).
Synthesis and Biological Evaluation
- New substituted (1-thioxo-1,2,3,4-tetrahydro-β-carbolin-9-yl)acetic acids were designed based on the structure of rhetsinine for inhibiting AKR1B1. This research contributes to the development of targeted therapies for certain medical conditions (Minehira et al., 2012).
Traditional Uses and Pharmacology
- A systematic review on Zanthoxylum rhetsa, a source of rhetsinine, highlighted its traditional use for treating various ailments and its rich content in compounds like terpenes and alkaloids, including rhetsinine. This review helps in understanding the traditional applications and pharmacological potential of rhetsinine-containing plants (Aziz et al., 2022).
Cytotoxic Potential in Cancer Research
- Studies on Zanthoxylum rhetsa bark, containing rhetsinine, have shown its cytotoxic potential against melanoma cancer cells, indicating its possible application in cancer research (Santhanam et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-20-15-8-4-3-7-14(15)18(23)22-11-10-13-12-6-2-5-9-16(12)21-17(13)19(22)24/h2-9,20-21H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEOYMOPVHBBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N2CCC3=C(C2=O)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200576 | |
Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhetsinine | |
CAS RN |
526-43-2 | |
Record name | NSC 258315 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC258315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhetsinine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ7LSR9JJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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